molecular formula C10H15NOS B12642356 2-cyclohexyl-4-Thiazolemethanol CAS No. 1448866-08-7

2-cyclohexyl-4-Thiazolemethanol

Cat. No.: B12642356
CAS No.: 1448866-08-7
M. Wt: 197.30 g/mol
InChI Key: JXIPNUGIGXCVDS-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4-thiazolemethanol is a thiazole derivative characterized by a cyclohexyl substituent at the 2-position and a hydroxymethyl (-CH2OH) group at the 4-position of the heterocyclic thiazole ring. The molecular formula is theorized as C10H15NO2S, with a calculated molecular weight of 213.07 g/mol.

Properties

CAS No.

1448866-08-7

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(2-cyclohexyl-1,3-thiazol-4-yl)methanol

InChI

InChI=1S/C10H15NOS/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h7-8,12H,1-6H2

InChI Key

JXIPNUGIGXCVDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=CS2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-4-Thiazolemethanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with α-haloketones, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-4-Thiazolemethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under acidic conditions.

Major Products:

    Oxidation: 2-Cyclohexyl-4-thiazolecarboxylic acid.

    Reduction: 2-Cyclohexyl-4-dihydrothiazolemethanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4-Thiazolemethanol involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The cyclohexyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy . The hydroxymethyl group can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Cyclohexanemethanol (CAS 100-49-2)

Cyclohexanemethanol consists of a cyclohexane ring bonded to a hydroxymethyl group. Its molecular formula (C7H14O) and lower molecular weight (114.19 g/mol) reflect the absence of the thiazole ring. It is primarily used as a solvent or intermediate in industrial processes. Safety data indicate it is an irritant, requiring medical consultation upon exposure . Compared to the target compound, cyclohexanemethanol lacks aromaticity and the electronic diversity conferred by the thiazole ring, limiting its applicability in drug design.

2-Chloro-4-Thiazolemethanol (CAS 5198-85-6)

This chlorinated analog features a chloro substituent at the 2-position and a hydroxymethyl group at the 4-position of the thiazole ring. Its molecular formula (C4H4ClNOS) and weight (149.6 g/mol) are distinct from the target compound. The chloro group increases electrophilicity, making it reactive in cross-coupling reactions, but also necessitates storage at 2–8°C due to instability . The target compound’s cyclohexyl group may improve metabolic stability compared to the chloro analog, which is more prone to nucleophilic substitution.

Tabular Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Safety Profile
2-Cyclohexyl-4-Thiazolemethanol (Target) C10H15NO2S* 213.07* Cyclohexyl, Hydroxymethyl Inferred irritant (analog data)
Cyclohexanemethanol C7H14O 114.19 Cyclohexyl, Hydroxymethyl Irritant; requires medical aid
2-Chloro-4-Thiazolemethanol C4H4ClNOS 149.6 Chloro, Hydroxymethyl Irritant; sensitive to storage

*Theoretical values due to lack of experimental data.

Research Findings and Implications

  • Structural Influence on Reactivity: The cyclohexyl group in the target compound likely increases steric hindrance and lipophilicity compared to 2-chloro-4-thiazolemethanol, which may enhance bioavailability in drug delivery systems .
  • Safety and Stability: Cyclohexanemethanol’s simpler structure correlates with higher volatility and irritancy risks , whereas the chloro analog’s reactivity necessitates stringent storage conditions . The target compound’s stability remains unverified.
  • Therapeutic Potential: Thiazole derivatives with hydroxymethyl groups often exhibit bioactivity; the cyclohexyl moiety could further modulate target binding or pharmacokinetics. However, empirical studies are absent.

Biological Activity

2-Cyclohexyl-4-Thiazolemethanol is a heterocyclic compound with significant biological activity, particularly in antimicrobial and anti-inflammatory domains. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Composition

  • CAS Number : 1448866-08-7
  • Molecular Formula : C10H15NOS
  • Molecular Weight : 197.30 g/mol
  • IUPAC Name : (2-cyclohexyl-1,3-thiazol-4-yl)methanol
  • Canonical SMILES : C1CCC(CC1)C2=NC(=CS2)CO
PropertyValue
CAS No.1448866-08-7
Molecular FormulaC10H15NOS
Molecular Weight197.30 g/mol
IUPAC Name(2-cyclohexyl-1,3-thiazol-4-yl)methanol
InChI KeyJXIPNUGIGXCVDS-UHFFFAOYSA-N

The biological activity of 2-Cyclohexyl-4-Thiazolemethanol is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The thiazole ring can inhibit enzyme activity by interacting with active sites, which is crucial for its antimicrobial properties.
  • Cell Membrane Penetration : The cyclohexyl group enhances the compound's lipophilicity, facilitating better membrane penetration and increased efficacy against pathogens.

Antimicrobial Activity

Research has demonstrated that 2-Cyclohexyl-4-Thiazolemethanol exhibits promising antimicrobial properties. Studies have evaluated its effectiveness against various bacterial and fungal strains:

  • Bacterial Activity :
    • Effective against Escherichia coli and Staphylococcus aureus.
    • Demonstrated significant inhibition of growth in drug-resistant strains.
  • Fungal Activity :
    • Strong antifungal activity against Candida albicans and Candida glabrata.
    • Exhibited potential as a therapeutic agent in treating fungal infections resistant to conventional treatments .

Study 1: Synthesis and Antimicrobial Evaluation

A study conducted in 2005 synthesized several thiazole derivatives, including 2-Cyclohexyl-4-Thiazolemethanol, and evaluated their antimicrobial activities. The results indicated that this compound had a notably high efficacy against both bacterial and fungal pathogens, suggesting its potential as a lead compound for drug development .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of thiazole derivatives. 2-Cyclohexyl-4-Thiazolemethanol was shown to significantly reduce inflammation markers in vitro, indicating its potential application in treating inflammatory diseases.

Comparison with Related Compounds

To understand the unique properties of 2-Cyclohexyl-4-Thiazolemethanol, it is essential to compare it with similar compounds:

CompoundStructure TypeBiological Activity
2-Phenyl-4-ThiazolemethanolThiazole derivativeModerate antibacterial activity
2-Cyclohexyl-4-Thiazolecarboxylic AcidThiazole derivative with carboxylic acidEnhanced solubility but lower antimicrobial activity

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